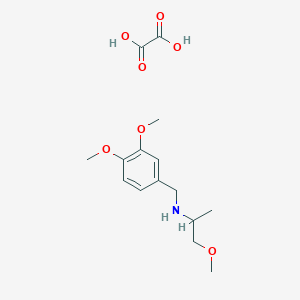amine hydrochloride CAS No. 1048640-53-4](/img/structure/B3077478.png)
[2-(1-Cyclohexen-1-yl)ethyl](4-fluorobenzyl)amine hydrochloride
Overview
Description
“2-(1-Cyclohexen-1-yl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1048640-53-4 . It has a molecular weight of 269.79 . The IUPAC name for this compound is 2-(1-cyclohexen-1-yl)-N-(4-fluorobenzyl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20FN.ClH/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13;/h4,6-9,17H,1-3,5,10-12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“2-(1-Cyclohexen-1-yl)ethylamine hydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources I have.Scientific Research Applications
Dopamine D2 Receptor Ligands
Dopamine, a central neurotransmitter, plays a crucial role in the brain's reward and pleasure centers. The modulation of dopamine D2 receptors (D2Rs) is significant in treating various neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. 2-(1-Cyclohexen-1-yl)ethyl(4-fluorobenzyl)amine hydrochloride, as a part of the 1,4-disubstituted aromatic cyclic amine group, may exhibit potential as a D2R modulator. High D2R affinity is associated with certain structural features including aromatic moieties, cyclic amines, and lipophilic fragments. Understanding the structure-activity relationship of such compounds can aid in the development of novel therapeutic agents targeting D2Rs (Jůza et al., 2022).
Amine-Functionalized Sorbents for PFAS Removal
Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are persistent environmental contaminants. Amine-functionalized sorbents, including those based on structures similar to 2-(1-Cyclohexen-1-yl)ethyl(4-fluorobenzyl)amine hydrochloride, have shown promise in PFAS removal from water sources. The effectiveness of these sorbents relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. Innovative sorbent designs that incorporate amine functionalities can enhance the removal efficiency of PFAS, addressing a critical need in water treatment technologies (Ateia et al., 2019).
Metalloporphyrin-Catalyzed C-H Bond Functionalization
The functionalization of saturated C-H bonds is a key reaction in organic synthesis, with implications in biomimetic studies. Metalloporphyrin catalysts can facilitate the hydroxylation, amination, and carbenoid insertion of saturated C-H bonds, including those in cyclohexane derivatives akin to the cyclohexenyl part of 2-(1-Cyclohexen-1-yl)ethyl(4-fluorobenzyl)amine hydrochloride. Such reactions can achieve high selectivity and product turnover, offering a versatile tool for the synthesis of complex organic molecules (Che et al., 2011).
Mechanism of Action
Mode of Action
It is known that the compound contains a cyclohexenyl group, which may interact with biological targets through various mechanisms
Biochemical Pathways
It is known that cyclohexene derivatives can undergo various reactions, leading to the formation of oxygenated products . These reactions could potentially affect various biochemical pathways.
Result of Action
It is known that cyclohexene derivatives can undergo various reactions, leading to the formation of oxygenated products . These products could potentially have various effects at the molecular and cellular level.
Safety and Hazards
properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(4-fluorophenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN.ClH/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13;/h4,6-9,17H,1-3,5,10-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSJDPDCQKZNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048640-53-4 | |
| Record name | Benzenemethanamine, N-[2-(1-cyclohexen-1-yl)ethyl]-4-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048640-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide](/img/structure/B3077395.png)

![4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077415.png)
![4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077421.png)
![(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077424.png)
![[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride](/img/structure/B3077425.png)
![Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B3077429.png)


![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/structure/B3077456.png)



![[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride](/img/structure/B3077487.png)